N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Antitumor Activity
Synthesis and Evaluation of Antitumor Activity : A study focused on synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, revealing significant anticancer activity against various cancer cell lines. This research underscores the potential of benzothiazole derivatives in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Benzothiazole Acylhydrazones as Anticancer Agents : Another study synthesized benzothiazole acylhydrazones and investigated their probable anticancer activity. The cytotoxic activities of these compounds were evaluated against various cancer cell lines, demonstrating the significance of benzothiazole scaffolds in medicinal chemistry as potential anticancer agents (Osmaniye et al., 2018).
Antimicrobial Activity
- Synthesis and Biological Evaluation of Thiazole Derivatives : The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their evaluation for anticancer activity highlight the role of thiazole derivatives in addressing microbial resistance. These compounds were tested against human lung adenocarcinoma cells, showcasing their potential as antimicrobial agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Insecticidal Assessment
- Innovative Heterocycles Against Cotton Leafworm : Research on the synthesis of novel heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm indicates the broader applicability of such compounds in agriculture. This study presents an approach to develop safer, more efficient pesticides (Fadda et al., 2017).
Antimicrobial and Quantum Calculations
- Antimicrobial Activity and Quantum Calculations : The synthesis of novel sulphonamide derivatives and their examination for antimicrobial activity showcase the utility of benzothiazole derivatives in developing new antimicrobial agents. This research also incorporates quantum calculations to better understand the compounds' reactivity (Fahim & Ismael, 2019).
Future Directions
Properties
IUPAC Name |
2-[2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S3/c27-17(24-21-23-11-12-30-21)13-29-14-18(28)25-22-26-19(15-7-3-1-4-8-15)20(31-22)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPNNYSANVMJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSCC(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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